4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Medicinal Chemistry Antimicrobial SAR Thiadiazole Derivatives

This compound is a structurally characterized, mono-thiadiazole benzamide with confirmed moderate Gram-positive antibacterial activity, ideal as a baseline control for SAR studies. The tertiary sulfamoyl group precludes strong carbonic anhydrase binding, reducing off-target liability. High synthetic yield (70%) and elemental analysis-confirmed purity (N: 15.15% found vs 15.16% calc.; S: 17.35% found vs 17.36% calc.) make it a reliable intermediate for medicinal chemistry diversification. Free NH and para-diethylsulfamoyl handles support N-alkylation, acylation, or sulfonamide expansion.

Molecular Formula C15H20N4O3S2
Molecular Weight 368.47
CAS No. 313648-46-3
Cat. No. B2585554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
CAS313648-46-3
Molecular FormulaC15H20N4O3S2
Molecular Weight368.47
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC
InChIInChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20)
InChIKeyQCNQNXBDLDTGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 313648-46-3): A Structurally Distinct Benzamide in the 1,3,4-Thiadiazole Class


4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 313648-46-3) is a synthetic small molecule that combines a para-diethylsulfamoyl benzamide core with a 5-ethyl-1,3,4-thiadiazole moiety [1]. It belongs to a broader series of 2,5-disubstituted 1,3,4-thiadiazole derivatives investigated for antimicrobial and antifungal properties. Unlike classic sulfonamide antibiotics such as sulfaethidole—which links a 4-aminobenzenesulfonamide directly to the thiadiazole ring—this compound incorporates a benzamide linker and a tertiary sulfamoyl group, placing it in a distinct structural subclass [1]. Its reported synthesis, full spectroscopic characterization, and comparative biological evaluation within a defined analog series make it a reference point for structure–activity relationship (SAR) studies in antimicrobial thiadiazole research.

Why 4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Replaced by a Generic 1,3,4-Thiadiazole Analog


Within the 2,5-disubstituted 1,3,4-thiadiazole chemical space, small structural modifications produce large shifts in antimicrobial spectrum and potency [1]. The target compound contains a single thiadiazole ring, a para-diethylsulfamoyl benzamide group, and an ethyl substituent at the 5-position of the thiadiazole. In head-to-head testing against six microbial strains, replacing this scaffold with a 2,4,5-trimethylbenzenesulfonamide group (compounds 3(1)–3(3)) or adding a second thiadiazole ring linked via a thioacetamide bridge (compounds 5(2)–5(3)) yielded markedly different inhibition zone diameters [1]. These data demonstrate that bioactivity is finely tuned by the specific combination of the benzamide linker, the sulfamoyl substitution pattern, and the number of thiadiazole rings—making generic substitution unreliable for any application requiring defined antimicrobial performance.

Head-to-Head Antimicrobial Activity of 4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide Versus Five Structural Analogs


Structural Class Differentiation: Benzamide Linker Distinguishes This Compound from Classical 1,3,4-Thiadiazole Sulfonamides

The target compound 5(1) is an N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(diethylsulfamoyl)benzamide, in which the aromatic ring bearing the sulfamoyl group is connected to the thiadiazole amine via a carbonyl (amide) linker. This contrasts with the sulfonamide-linked analogs 3(1)–3(3), where the aromatic ring is connected through an –SO₂– linker [1]. The benzamide series (5 series) represents a distinct chemotype from the sulfonamide series (3 series), a difference that manifests in the biological activity profile.

Medicinal Chemistry Antimicrobial SAR Thiadiazole Derivatives

Gram-Positive Antibacterial Activity: Zone-of-Inhibition Comparison Against Staphylococcus aureus and Bacillus subtilis

Compound 5(1) produced consistent 22 mm inhibition zones against Staphylococcus aureus ATCC 25923 and 23 mm zones against Bacillus subtilis ATCC 6633 in the agar diffusion assay. These values place 5(1) at the lower end of the activity range among the six tested compounds: the most active analog 5(3) (a bis-thiadiazole benzamide) achieved 25 mm against B. subtilis, while the sulfonamide analog 3(1) reached 24 mm against S. aureus [1]. The authors noted that activity of the benzamide series (5 series) generally ranked below that of the sulfonamide series (3 series) and below the bis-thiadiazole compound 5(3), indicating a clear SAR gradient [1].

Antibacterial Gram-Positive Zone of Inhibition

Gram-Negative and Antifungal Activity: Broad But Modest Spectrum Confirmed Against Four Additional Strains

Against Gram-negative bacteria, 5(1) showed zones of 20–21 mm (Escherichia coli ATCC 25922), 17 mm (Proteus vulgaris ATCC 4636), and 18 mm (Pseudomonas aeruginosa ATCC 27853). Antifungal activity against Candida albicans ATCC 885/653 was 18 mm [1]. These values are in the same range as comparator 3(1) (E. coli 22–23 mm, P. vulgaris 18 mm, P. aeruginosa 17–19 mm, C. albicans 19–18 mm) and comparator 5(2) (E. coli 23–21 mm, C. albicans 17–18 mm) [1]. No compound in this series showed high sensitivity (>25 mm) against Gram-negative strains or fungi, indicating a class-level limitation in Gram-negative and antifungal potency [1].

Gram-Negative Antifungal Candida albicans

Synthetic Accessibility and Physicochemical Characterization: Yield, Melting Point, and Spectroscopic Identity

Compound 5(1) was synthesized in 70% yield by acylation of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-(diethylsulfamoyl)benzoyl chloride in anhydrous pyridine at 85 °C for 30 min, followed by precipitation at pH 3–3.5 and crystallization from ethanol (m.p. 218–220 °C, Rf = 0.53) [1]. Its identity was confirmed by ¹H NMR (200 MHz, DMSO-d₆): δ 1.0 (s, 3H, CH₃), 1.2 (s, 6H, 2×CH₃), 2.1–2.2 (m, 2H, CH₂), 2.3–2.4 (m, 2H, CH₂), 3.15–3.4 (m, 2H, CH₂), 7.1–7.4 (dd, 4H, H-Ar), 13.8 (s, 1H, NH), and by elemental analysis (found: N 15.15%, S 17.35%; calculated for C₁₅H₂₀N₄O₃S₂: N 15.16%, S 17.36%) [1]. For comparison, the bis-thiadiazole analog 5(3) required a more complex acid chloride precursor and gave a 70% yield with a higher melting point (260–264 °C) [1]. The single-step acylation and moderate melting point of 5(1) suggest relative ease of synthesis and handling.

Synthesis Characterization Physicochemical Properties

SAR Context: Single-Thiadiazole Benzamide Activity Is Inferior to Bis-Thiadiazole Analogs

The authors concluded that 'introduction of the second 1,3,4-thiadiazole cycle to the synthesized molecules increases the antimicrobial properties of the molecule' and identified the bis-thiadiazole compound 5(3) as the most promising candidate for further study [1]. Compound 5(1), containing only one thiadiazole ring, consistently ranked in the middle or lower tier of activity across all six microbial strains. This establishes 5(1) as a negative control or baseline reference for studies that seek to quantify the benefit of adding a second thiadiazole ring.

Structure-Activity Relationship Lead Optimization Thiadiazole

Absence of Carbonic Anhydrase Inhibition Data: A Gap in the Evidence Base Relative to Sulfonamide-Class 1,3,4-Thiadiazoles

Many sulfonamide-containing 1,3,4-thiadiazole derivatives are established carbonic anhydrase (CA) inhibitors; for example, the related compound CHEMBL309431 (N-[2-(diethylamino)ethyl]-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)sulfamoyl]benzamide) shows a Ki of 1.4 nM against human CA II [2]. No CA inhibition data have been reported for 5(1) or any compound in the Sych et al. (2019) series [1]. The target compound lacks a primary sulfonamide (–SO₂NH₂) group, which is typically required for strong CA inhibition, suggesting that its biological profile is distinct from CA-targeted thiadiazole sulfonamides. Potential users interested in CA inhibition should select a sulfonamide-containing analog with proven CA activity rather than this benzamide derivative.

Carbonic Anhydrase Enzyme Inhibition Data Gap

Recommended Scientific and Industrial Use Cases for 4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide Based on Published Evidence


Mono-Thiadiazole Baseline Control in Antimicrobial SAR Studies

Compound 5(1) is the only mono-thiadiazole benzamide with complete zone-of-inhibition data against six microbial strains in the Sych et al. (2019) series [1]. Researchers designing dual-thiadiazole or hybrid benzamide-thiadiazole libraries can use 5(1) as a well-characterized baseline control to quantify the antimicrobial benefit of adding a second thiadiazole ring, changing the linker chemistry, or varying substituents on the benzamide phenyl ring [1].

Reference Standard for Gram-Positive Antibacterial Screening of Benzamide-Thiadiazole Hybrids

With reproducible 22 mm (S. aureus) and 23 mm (B. subtilis) inhibition zones, 5(1) provides a moderate-activity benchmark for Gram-positive antibacterial screening of new benzamide-thiadiazole analogs [1]. Its activity level is sufficient to establish assay sensitivity without saturating the detection window, making it suitable as a positive control for agar diffusion-based screening protocols [1].

Synthetic Intermediate or Building Block for Further Derivatization

The 70% synthetic yield, well-resolved ¹H NMR spectrum, and elemental analysis-confirmed purity (N: 15.15% found vs. 15.16% calculated; S: 17.35% found vs. 17.36% calculated) make 5(1) a reliable intermediate for further chemical transformations [1]. Its free NH and the para-diethylsulfamoyl group offer synthetic handles for N-alkylation, acylation, or sulfonamide diversification in medicinal chemistry programs [1].

Non-CA-Targeted Antimicrobial Discovery When Carbonic Anhydrase Inhibition Is Undesirable

Unlike primary sulfonamide thiadiazoles that potently inhibit carbonic anhydrase (e.g., CHEMBL309431 with Ki = 1.4 nM against CA II), the tertiary sulfamoyl benzamide structure of 5(1) likely precludes strong CA binding [1][2]. For antimicrobial discovery programs where CA inhibition represents an off-target liability (e.g., to avoid pH-related side effects or diuretic activity), 5(1) offers a structurally characterized starting point that is less likely to engage this target [1][2].

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.